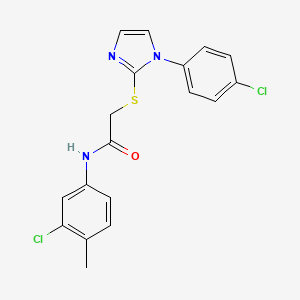

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

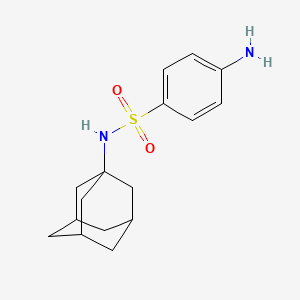

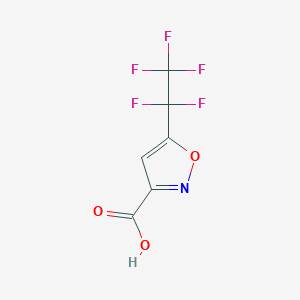

2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide (CFPA) is an organic compound of the phenoxyacetamide family, synthesized in the laboratory. CFPA has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a fluorescent probe for imaging and detection. In addition, CFPA has been used in biochemical and physiological studies, due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Photoreaction Studies

The photoreactions of similar compounds in different solvents, like acetonitrile and 2-propanol, have been extensively studied to understand their behavior under UV light exposure. For example, flutamide undergoes photoreactions leading to the formation of phenoxy radicals and nitrogen monoxide in acetonitrile, while photoreduction followed by solvolysis occurs in 2-propanol. These studies are crucial for comprehending the photostability and reactivity of pharmaceutical compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization

Research on the synthesis of novel derivatives of this compound type, utilizing primary compounds like 3-fluoro-4-cyanophenol, has led to the development of several new acetamides. These compounds have been characterized by elemental analysis, IR, and NMR, contributing to the knowledge base of synthetic chemistry and the potential for discovering new applications for these compounds (Yang Man-li, 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the efficiency and selectivity of enzymatic catalysis for synthesizing intermediates for pharmaceuticals, such as antimalarial drugs. This research offers insights into optimizing reaction conditions for specific synthesis pathways (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Activities

A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These derivatives were evaluated for their bioactivity, with some showing promising results as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Agents

The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications. Some derivatives exhibited excellent results, indicating the value of this research in developing new insecticides (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJJIRLYOPEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)